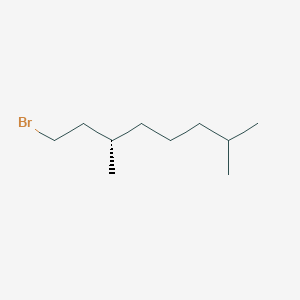
(s)-1-Bromo-3,7-dimethyloctane
Overview
Description
Synthesis Analysis
The synthesis of a compound like “(s)-1-Bromo-3,7-dimethyloctane” would likely involve the reaction of an octane derivative with a brominating agent. The specific conditions and reagents would depend on the desired stereochemistry .Molecular Structure Analysis
Molecular structure analysis would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure, including its stereochemistry .Chemical Reactions Analysis
Chemical reactions involving “this compound” would likely involve the bromine atom, as halogens are often reactive sites in organic molecules. The compound could undergo substitution or elimination reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity could be determined through various experimental procedures .Scientific Research Applications
Liquid-Crystalline Derivatives
A study by Chin et al. (1987) explored liquid-crystalline derivatives of S-β-citronellol, which involves the synthesis of S-3,7-dimethyloctan-1-ol (a close derivative of (s)-1-Bromo-3,7-dimethyloctane). These derivatives exhibited ferroelectric smectic phases and were used in ferroelectric mixtures due to their short helical pitches in their C* phases and significant spontaneous polarization values (Chin, Goodby, Patel, Geary, & Leslie, 1987).
Biocatalytic Route to Rose Oxide
Piantini et al. (2011) demonstrated a biocatalytic route to synthesize rose oxide, a valuable fragrance substance, starting from citronellol, which gets converted to 6-bromo-3,7-dimethyloctane-1,7-diol, a compound structurally similar to this compound (Piantini, Schrader, Wawrzuń, & Wüst, 2011).
Ionic Liquid Reactions
Man et al. (2005) investigated the substitution reactions involving (R)-3-chloro-3,7-dimethyloctane in ionic liquids, which provide insights into the reactivity and potential applications of similar compounds like this compound in such solvents (Man, Hook, & Harper, 2005).
Synthesis in Graphene Nanoribbon Production
Patil et al. (2012) presented the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, an important precursor in the bottom-up synthesis of planar graphene nanoribbons. This study's relevance lies in its application in advanced material synthesis, where derivatives of this compound may play a role (Patil, Uthaisar, Barone, & Fahlman, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510209 | |
| Record name | (3S)-1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79434-89-2 | |
| Record name | (3S)-1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


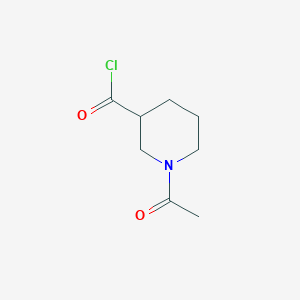



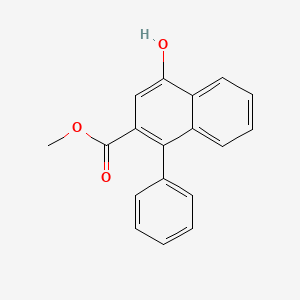
![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)

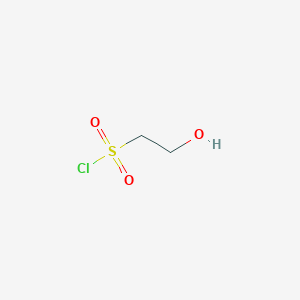
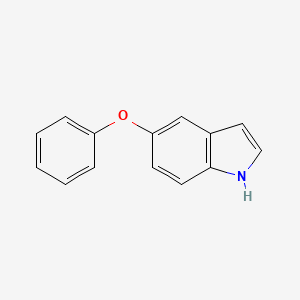
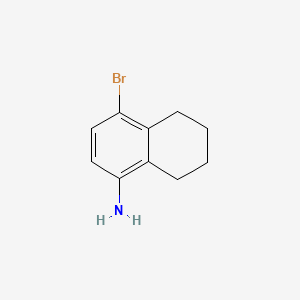
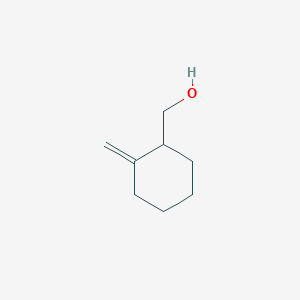

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)
